molecular formula C19H23BrN2O5S B7501838 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine

1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine

Cat. No.: B7501838
M. Wt: 471.4 g/mol
InChI Key: UMEKYVWSXJSLJS-UHFFFAOYSA-N
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Description

1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with bromine, methoxy, and sulfonyl groups. Its molecular formula is C18H21BrN2O4S, and it has a molecular weight of 457.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the bromination of 2,5-dimethoxybenzene to obtain 4-bromo-2,5-dimethoxybenzene. This intermediate is then subjected to sulfonylation using a suitable sulfonyl chloride reagent to form 4-bromo-2,5-dimethoxyphenylsulfonyl chloride. The final step involves the reaction of this intermediate with 4-methoxyphenylpiperazine under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperazine
  • 1-[(4-Bromo-2,5-dimethoxyphenyl)ethyl]piperazine
  • 1-[(4-Bromo-2,5-dimethoxyphenyl)propyl]piperazine

Uniqueness

1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties compared to its analogs. The sulfonyl group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-4-(4-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O5S/c1-25-15-6-4-14(5-7-15)21-8-10-22(11-9-21)28(23,24)19-13-17(26-2)16(20)12-18(19)27-3/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEKYVWSXJSLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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